molecular formula C10H14BrF3N2O B2475869 4-bromo-5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856032-16-0

4-bromo-5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2475869
CAS RN: 1856032-16-0
M. Wt: 315.134
InChI Key: CDSWXQJTULPXPW-UHFFFAOYSA-N
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Description

4-bromo-5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Tautomerism and Structural Studies

  • Research on 4-bromo substituted 1H-pyrazoles, including the subject compound, often focuses on tautomerism in the solid state and in solution. These compounds exhibit a preference for the 3-bromo tautomer both in solid-state and in solution, as confirmed by multinuclear magnetic resonance spectroscopy and X-ray crystallography. DFT calculations support the predominance of 3-bromo tautomers, providing essential chemical shifts through GIAO calculations for better understanding the chemical behavior of these compounds (Trofimenko et al., 2007).

Synthesis and Antibacterial Activities

  • The synthesis of 4-bromo-1H-pyrazoles is a critical area of study, as these compounds serve as precursors for various derivatives with significant biological activities. Some research efforts focus on synthesizing new compounds using 4-bromo-1H-pyrazoles and evaluating their antibacterial and antifungal activities. For instance, the synthesis of new compounds and their in vitro antibacterial activity against various strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergilus flavus and Aspergillus niger, have been documented. Such studies contribute to the development of potential therapeutic agents (Pundeer et al., 2013).

properties

IUPAC Name

4-bromo-5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF3N2O/c1-2-3-4-17-6-9-8(11)5-15-16(9)7-10(12,13)14/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSWXQJTULPXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

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